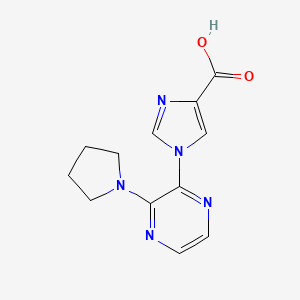
2-(2,3-Difluorophenyl)-6-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of three fluorine atoms attached to a naphthalene ring system, which is a fused pair of benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative of 2,3-difluorophenyl with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(2,3-Difluorophenyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or dihydro derivatives, respectively.
科学的研究の応用
2-(2,3-Difluorophenyl)-6-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
作用機序
The mechanism by which 2-(2,3-Difluorophenyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,3-Difluorophenyl)-2-fluorobenzamide
- 2,3-Difluorophenylacetic acid
- 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes
Uniqueness
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to other fluorinated aromatic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization, making it valuable in various research and industrial applications .
特性
分子式 |
C16H9F3 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
2-(2,3-difluorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-7-6-10-8-12(5-4-11(10)9-13)14-2-1-3-15(18)16(14)19/h1-9H |
InChIキー |
AVMBXMVHLPJVKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC3=C(C=C2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)
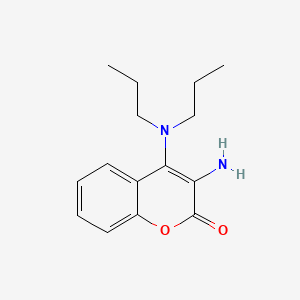

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)


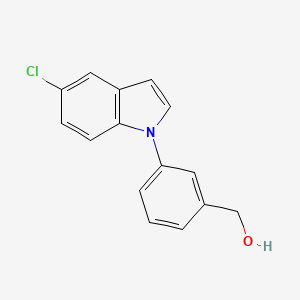
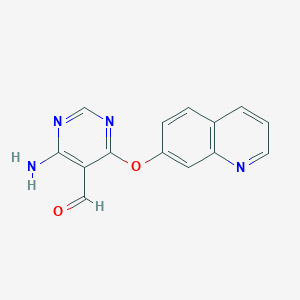

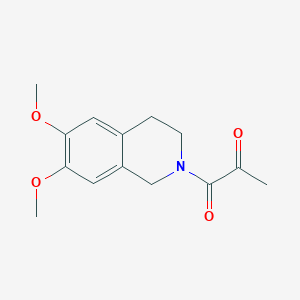

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
